molecular formula C17H19N3O4S B2664221 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine CAS No. 851129-97-0

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine

Cat. No. B2664221
CAS RN: 851129-97-0
M. Wt: 361.42
InChI Key: UMLLWBAFDUQJRI-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a 1,4-benzodioxin, a 1,3,4-oxadiazole, and a piperidine ring. Compounds containing these structures are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and benzodioxin rings could influence its solubility .

Scientific Research Applications

Synthesis and Spectral Analysis

Research efforts have been dedicated to synthesizing and analyzing compounds bearing the 1,3,4-oxadiazole and piperidine components due to their notable biological activities. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antibacterial activity through structural elucidation via 1H-NMR, IR, and mass spectral data (Khalid et al., 2016). Another study by Al-Omran et al. (2014) focused on synthesizing and evaluating the antitumor properties of certain derivatives, providing insights into their structural characteristics through spectroscopy and X-ray studies, highlighting their inhibitory effects on tumor and normal cell lines (Al-Omran et al., 2014).

Biological Evaluation and Potential Activities

Compounds related to the specified chemical structure have been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, research on novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles demonstrated significant antibacterial and antifungal activities, supported by molecular docking studies to understand their interactions with bacterial and fungal proteins (Vankadari et al., 2013).

Another area of interest is the modulation of receptor activities, as seen in the study of centrally active modulators of glutamate receptors. These compounds have shown potential in enhancing synaptic responses and improving memory in animal models, suggesting their applications in neurological research (Arai et al., 1994).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the specific disease or condition it’s intended to treat .

properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-15(20-8-4-1-5-9-20)11-25-17-19-18-16(24-17)14-10-22-12-6-2-3-7-13(12)23-14/h2-3,6-7,14H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLWBAFDUQJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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